
Ivabradine
Overview
Description
Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically targeting the If ("funny") current in the sinoatrial node. This mechanism reduces heart rate (HR) without affecting myocardial contractility or blood pressure . Its chemical formula is 3-(3-{[((7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl] methyl amino} propyl)-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, hydrochloride, with metabolism primarily via cytochrome P450 (CYP) 3A4 enzymes. The active metabolite, N-desmethyl this compound, contributes to ~40% of its activity . Clinically, this compound is approved for chronic stable angina and heart failure with reduced ejection fraction (HFrEF), demonstrating efficacy in reducing hospitalization rates and improving exercise tolerance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ivabradine involves several key steps:
Nucleophilic Substitution: The initial step involves the nucleophilic substitution of 7,8-dimethoxy-1,3,4,5-tetrahydro-benzazepin-2-one with (3-chloro-propyl)-methyl-tert-butyl carbamate to generate a compound IV.
Formation of Hydrochloride Intermediate: Compound IV is then converted into a hydrochloride intermediate V using acyl chloride and alcohol.
Further Nucleophilic Substitution: The intermediate V undergoes another nucleophilic substitution with an intermediate compound VI to form compound VII.
Reduction: Finally, compound VII is reduced to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yields and purity. The process involves the use of polar aprotic solvents and phase-transfer catalysts to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ivabradine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: The reduction of intermediate compounds is a crucial step in its synthesis.
Substitution: Nucleophilic substitution reactions are fundamental in the synthesis of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Polar aprotic solvents and phase-transfer catalysts are employed to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various intermediates and the final product, this compound .
Scientific Research Applications
Clinical Applications of Ivabradine
Heart Failure with Reduced Ejection Fraction (HFrEF)
this compound is primarily indicated for patients with HFrEF who are in sinus rhythm and have a resting heart rate of 70 beats per minute or higher. The SHIFT trial established its efficacy in reducing the risk of hospitalization for worsening heart failure and improving overall survival when added to standard therapy, including beta-blockers .
Chronic Stable Angina
In patients with chronic stable angina, this compound has been shown to improve exercise tolerance and reduce angina episodes. Studies indicate that this compound can be effective as a monotherapy or in conjunction with beta-blockers, providing significant improvements in quality of life for patients with inadequate control from traditional antianginal medications .
Acute Myocardial Infarction (AMI)
Recent meta-analyses suggest that this compound may enhance cardiac function and prognosis post-AMI. It has been associated with improved left ventricular ejection fraction (LVEF) when used alongside standard AMI treatments . However, the evidence remains limited due to small sample sizes in existing studies.
Comparative Effectiveness
A comparative effectiveness analysis highlights this compound's role against other antianginal therapies:
Medication | Primary Use | Effect on Heart Rate | Impact on Exercise Tolerance | Adverse Effects |
---|---|---|---|---|
This compound | Heart failure, angina | Decreases | Improves | Visual disturbances |
Beta-blockers | Heart failure, hypertension, angina | Decreases | Improves | Fatigue, bradycardia |
Calcium channel blockers | Angina | Variable | Improves | Edema, hypotension |
Emerging Applications
Inappropriate Sinus Tachycardia
Although not officially approved for this indication, this compound has shown promise in managing inappropriate sinus tachycardia due to its heart rate-lowering effects without significant side effects .
Potential Use in Other Conditions
Research is ongoing into the potential use of this compound in conditions such as atrial fibrillation and heart failure with preserved ejection fraction (HFpEF). Preliminary findings suggest that it may help manage heart rates effectively in these populations as well .
Case Studies and Clinical Trials
Several clinical trials have provided insights into the effectiveness of this compound:
- SHIFT Trial: Demonstrated significant reductions in hospitalizations for heart failure and improved survival rates among patients treated with this compound compared to placebo.
- Meta-Analysis on AMI: Analyzed multiple studies showing improvements in LVEF when this compound was added to standard AMI treatment protocols.
Mechanism of Action
Ivabradine exerts its effects by selectively inhibiting the “funny” channel pacemaker current (I_f) in the sinoatrial node. This inhibition reduces the heart rate without affecting myocardial contractility . The molecular target of this compound is the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN4, which are responsible for the pacemaker activity in the heart .
Comparison with Similar Compounds
Ivabradine vs. Other HCN Channel Blockers
ZD7288
- Mechanism : Structurally unrelated to this compound but also a pore blocker of all HCN isoforms (HCN1-4) .
- Key Differences : Unlike this compound, ZD7288 exhibits stronger use-independent blockade and lacks isoform-specific effects. This compound’s use-dependent blockade amplifies HR reduction at higher spontaneous rates, enhancing therapeutic efficacy during tachycardia .
Novel HCN Inhibitors (EC18, MEL57A, T-478)
- Structural Backbone : Derived from zatebradine modifications, these compounds show isoform selectivity. For example, MEL57A preferentially blocks HCN1, while EC18 targets HCN4 .
- Blockade Dynamics :
- Therapeutic Potential: Subtype-selective inhibitors may reduce off-target effects but remain investigational .
This compound vs. Beta-Blockers (e.g., Metoprolol)
Efficacy
- HR Reduction : this compound and metoprolol achieve similar resting HR reduction (e.g., 23–27% in pulmonary artery pressure reduction) .
- Exercise Tolerance: this compound improves coronary flow reserve and diastolic perfusion time, enhancing exercise capacity in angina patients, whereas beta-blockers may reduce oxygen demand via negative inotropy .
This compound vs. Calcium Channel Blockers (CCBs)
- Mechanism : CCBs (e.g., verapamil) reduce HR via L-type calcium channel blockade but also lower blood pressure, risking hypotension.
- Efficacy : this compound provides comparable HR control without vasodilation, making it preferable in hypotensive patients .
Pharmacokinetic and Pharmacodynamic Comparisons
Biological Activity
Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, primarily affecting the HCN4 isoform in the sinoatrial node (SAN) of the heart. This compound is primarily used to manage heart rate in patients with conditions such as chronic stable angina and heart failure. Its unique mechanism of action allows it to reduce heart rate without impacting myocardial contractility or systemic vascular resistance, making it a valuable therapeutic option in cardiovascular medicine.
This compound specifically targets the funny current (I_f) , which is crucial for pacemaker activity in cardiac tissues. By blocking these channels, this compound decreases the slope of diastolic depolarization, leading to a reduction in heart rate. The drug acts as an open-channel blocker for human HCN4 channels and a closed-channel blocker for mouse HCN1 channels, demonstrating a dose-dependent inhibition pattern .
The pharmacodynamics of this compound reveal that it becomes more effective at higher heart rates, a phenomenon known as use-dependence . This characteristic makes this compound particularly useful in patients with elevated resting heart rates, as its efficacy increases with the frequency of cardiac cycles .
Cardiovascular Benefits
Research indicates that this compound not only lowers heart rate but also exhibits several beneficial effects on cardiovascular health:
- Endothelial Function : Studies have shown that this compound improves endothelial function by reducing oxidative stress and inflammation. In animal models, treatment with this compound led to decreased vascular NADPH oxidase activity and reduced monocyte chemotactic protein-1 expression .
- Atherosclerosis : this compound has been linked to reduced atherosclerotic plaque volume in ApoE-deficient mice, suggesting an anti-atherosclerotic effect mediated through its antioxidative properties .
Anti-inflammatory Effects
This compound has demonstrated immunomodulatory effects by inhibiting the migration of CD4-positive lymphocytes. This action is mediated through several intracellular pathways, including the inhibition of PI3-kinase activity and Rac1 activation, which are crucial for lymphocyte migration and inflammatory responses .
Clinical Efficacy
In clinical settings, this compound has been shown to significantly improve symptoms in patients with chronic stable angina. A study reported that 24% of patients treated with this compound experienced an improvement in angina class compared to 18.8% receiving placebo (P=0.01) .
Animal Studies
Animal studies have provided insights into the broader biological effects of this compound:
- Heart Failure Models : In various animal models, this compound administration resulted in improvements in cardiac function and reductions in myocardial fibrosis through modulation of signaling pathways such as PI3K/Akt/mTOR .
- Dosage Effects : Administering this compound at 10 mg/kg/day for 2–12 weeks led to significant enhancements in cardiac performance metrics .
Summary of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Heart Rate Reduction | Decreases resting heart rate | Blockade of I_f channels |
Improved Endothelial Function | Enhances endothelial function; reduces oxidative stress | Decreased NADPH oxidase activity |
Anti-inflammatory Effects | Inhibits migration of CD4-positive lymphocytes | Modulation of PI3K/Akt signaling |
Atherosclerotic Plaque Volume | Reduces plaque volume in animal models | Antioxidative effects |
Cardiac Function Improvement | Enhances cardiac output and reduces myocardial fibrosis | Inhibition of fibrogenesis pathways |
Q & A
Basic Research Questions
Q. What experimental models are suitable for studying ivabradine’s cardiovascular effects?
- Methodological Answer: Preclinical studies often use telemetric devices in rodent models to monitor heart rate (HR) changes and neuroendocrine responses (e.g., plasma epinephrine, norepinephrine). For example, fear-inducing stressors in rats can simulate sympathetic activation, allowing researchers to assess this compound’s HR-lowering efficacy and its interaction with stress pathways .
- Key Metrics: HR reduction (bpm), stress hormone levels (EPI, NE via immunoassays), and correlation with hemodynamic outcomes.
Q. How should clinical trials evaluate this compound’s efficacy in coronary artery disease (CAD) without heart failure (HF)?
- Methodological Answer: Use randomized, double-blind, placebo-controlled designs with standardized endpoints (e.g., cardiovascular death, nonfatal myocardial infarction). The SIGNIFY trial (n=19,102) adjusted this compound doses to achieve HR 55–60 bpm, but found no significant primary endpoint improvement (6.8% vs. 6.4%, HR 1.08; P=0.20), highlighting the need for subgroup analyses (e.g., angina severity) .
- Design Considerations: Target population (e.g., HR ≥70 bpm), background therapy standardization, and safety monitoring for bradycardia (18.0% incidence with this compound vs. 2.3% with placebo) .
Q. What molecular mechanisms underlie this compound’s heart rate reduction?
- Methodological Answer: this compound selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN4) channel’s If current in sinoatrial node cells. Mutagenesis and molecular docking studies identify key residues in the S6 domain (e.g., Y506, D553) critical for drug binding .
- Experimental Tools: Homology modeling, patch-clamp electrophysiology, and in silico docking to map binding sites .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s outcomes across trials (e.g., SIGNIFY vs. SHIFT)?
- Methodological Answer: Conduct meta-regression or trial sequential analysis (TSA) to contextualize differences. For example, SIGNIFY (stable CAD without HF) showed neutral outcomes, while SHIFT (systolic HF) demonstrated HR reduction correlated with improved survival. Confounding factors include baseline HR, comorbidities (e.g., angina class ≥II), and β-blocker use .
- Data Interpretation: Prioritize patient stratification by disease severity and HR thresholds.
Q. What statistical approaches are optimal for analyzing this compound’s subgroup-specific effects?
- Methodological Answer: Interaction tests (e.g., P=0.02 for angina subgroup in SIGNIFY) and multivariate Cox models. For instance, this compound increased adverse events in patients with activity-limiting angina (HR 1.18; 95% CI 1.03–1.35), suggesting subgroup heterogeneity .
- Tools: Forest plots, sensitivity analyses, and Bayesian hierarchical models to assess robustness.
Q. How to quantify this compound’s atrial fibrillation (AF) risk in post-marketing surveillance?
- Methodological Answer: Use disproportionality analysis (e.g., reporting odds ratio, ROR) in pharmacovigilance databases. A meta-analysis of 40,437 patients found a 24% relative risk increase (RRI) for AF with this compound (5.34% vs. 4.56%; RR 1.24, 95% CI 1.08–1.42) .
- Validation: Adjust for age (higher risk in ≥70 years; OR=6.525) and confounders via logistic regression .
Q. What methodologies assess this compound’s cost-effectiveness in chronic heart failure (CHF)?
- Methodological Answer: Markov models with real-world cohort data (cycle time: 3 months; study horizon: 20 years). Incremental cost-effectiveness ratios (ICER) compare this compound + quadruple therapy vs. standard care. In China, ICER=¥165,065/QALY, below the willingness-to-pay threshold (¥257,094/QALY) .
- Sensitivity Analyses: Vary discount rates (most influential parameter) and validate with probabilistic sensitivity analysis (59.5% cost-effectiveness probability) .
Q. How to optimize heart rate reduction thresholds for this compound’s clinical benefit?
- Methodological Answer: Dose-titration studies (e.g., 5–10 mg bid) targeting HR 50–60 bpm. The SHIFT trial linked HR reduction to improved health-related quality of life (KCCQ score Δ=2.4; P<0.01) and reduced HF hospitalizations .
- Limitations: Avoid excessive bradycardia (<50 bpm), which increases adverse events .
Q. What in vitro techniques identify this compound’s off-target effects on ion channels?
- Methodological Answer: Voltage-clamp experiments on transfected HEK293 cells expressing HCN isoforms. Assess selectivity via IC50 comparisons (e.g., HCN4 vs. HCN1/2). This compound’s specificity for HCN4 minimizes effects on ventricular myocytes .
Q. How to validate analytical methods for this compound quantification in pharmacokinetic studies?
- Methodological Answer: Develop UPLC methods with Design of Experiments (DoE) optimization. For example, a validated method uses C8 columns, 0.5% triethylamine buffer (pH 6.4)/acetonitrile (50:50), and UV detection at 285 nm (linear range: 8.9–21.3 µg/mL; recovery=98.9–100.9%) .
- ICH Compliance: Validate precision, accuracy, and robustness per ICH Q2(R1) guidelines .
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h12-14,16,21H,6-11,15,17H2,1-5H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRHBAYQBXXRTO-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048240 | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ivabradine lowers heart rate by selectively inhibiting If channels ("funny channels") in the heart in a concentration-dependent manner without affecting any other cardiac ionic channels (including calcium or potassium). Ivabradine binds by entering and attaching to a site on the channel pore from the intracellular side and disrupts If ion current flow, which prolongs diastolic depolarization, lowering heart rate. The If currents are located in the sinoatrial node and are the home of all cardiac pacemaker activity. Ivabradine therefore lowers the pacemaker firing rate, consequently lowering heart rate and reducing myocardial oxygen demand. This allows for an improved oxygen supply and therefore mitigation of ischemia, allowing for a higher exercise capacity and reduction in angina episodes. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
155974-00-8 | |
Record name | Ivabradine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155974-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ivabradine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155974008 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ivabradine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09083 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ivabradine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H48L0LPZQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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